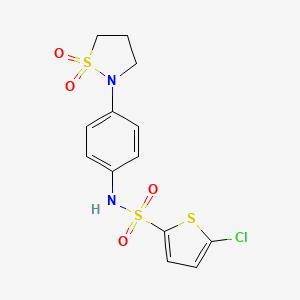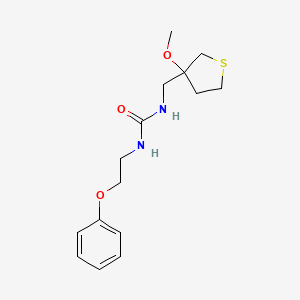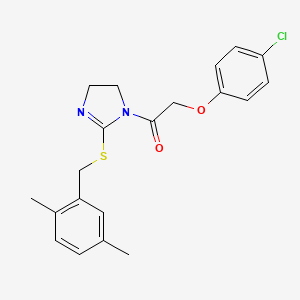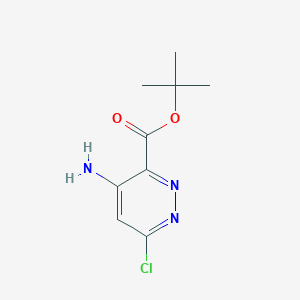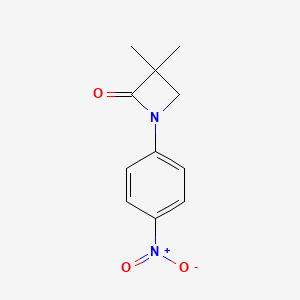
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is a heterocyclic compound featuring an azetidinone ring, which is a four-membered lactam
科学的研究の応用
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds, such as 3,3-dimethyl-azetidin-2-ones, have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-hsd1) . This enzyme plays a key role in the regulation of intracellular cortisol concentrations .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme to inhibit its activity . This interaction could potentially lead to a decrease in the conversion of inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol .
Biochemical Pathways
Inhibition of 11β-hsd1, a potential target of this compound, would affect the glucocorticoid pathway . This could potentially lead to a decrease in intracellular cortisol concentrations, impacting various downstream effects related to glucose metabolism, immune response, and stress response .
Pharmacokinetics
Similar compounds have been optimized for improved metabolic stability and oral exposure .
Result of Action
Based on the potential inhibition of 11β-hsd1, this compound could potentially lead to a decrease in intracellular cortisol concentrations . This could result in various effects, including changes in glucose metabolism, immune response, and stress response .
将来の方向性
生化学分析
Biochemical Properties
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one interacts with the enzyme 11β-HSD1, which is widely expressed in liver, adipose tissue, and brain . The compound inhibits this enzyme, thereby affecting the interconversion of the inactive glucocorticoid hormone cortisone to the active glucocorticoid hormone cortisol .
Cellular Effects
The inhibition of 11β-HSD1 by this compound can influence cell function by reducing intracellular cortisol concentrations . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to 11β-HSD1 and inhibiting its activity . This prevents the conversion of cortisone to cortisol, leading to a decrease in intracellular cortisol levels .
Metabolic Pathways
This compound is involved in the metabolic pathway of cortisol, as it inhibits the enzyme 11β-HSD1 which catalyzes the conversion of cortisone to cortisol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with 3,3-dimethylazetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-1-phenylazetidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
3,3-Dimethyl-1-(4-methoxyphenyl)azetidin-2-one: Contains a methoxy group instead of a nitro group, leading to variations in reactivity and applications.
Uniqueness
3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is unique due to the presence of both the nitrophenyl group and the azetidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
3,3-dimethyl-1-(4-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)7-12(10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXZFGDKLVXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
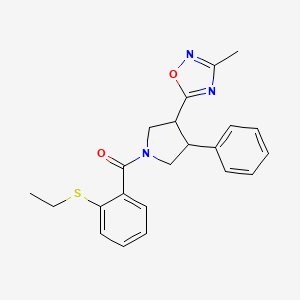
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2629443.png)
![2-(3-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2629444.png)
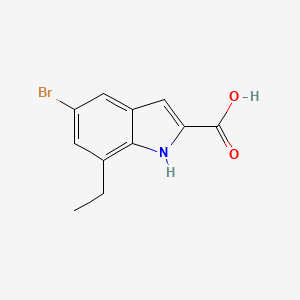
![N-(1-Cyanocyclopropyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2629447.png)
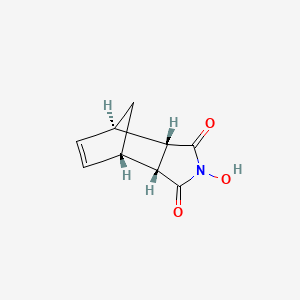
![Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2629450.png)
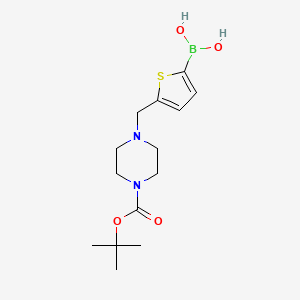
![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)
![3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2629455.png)
